AF12198 -

AF12198

Catalog Number: EVT-8044471
CAS Number:
Molecular Formula: C96H123N19O22
Molecular Weight: 1895.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AF12198 has been identified through research focused on small molecule inhibitors that target pro-inflammatory cytokines. The compound is categorized under carboxylic acids and is specifically designed to modulate immune responses by interfering with interleukin-1 signaling pathways. Its classification as an anti-inflammatory agent positions it as a candidate for therapeutic development aimed at treating diseases characterized by excessive inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of AF12198 involves several chemical reactions that can be categorized into solid-phase synthesis and solution-phase synthesis techniques. A common approach includes:

  1. Solid-Phase Synthesis: This method utilizes a resin to support the growing peptide chain, allowing for the sequential addition of protected amino acids. The process involves:
    • Coupling Reactions: Using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate to facilitate the formation of peptide bonds.
    • Deprotection Steps: Following each coupling, protective groups are removed to expose reactive sites for subsequent reactions.
  2. Solution-Phase Synthesis: This technique often employs fragment condensation where pre-formed peptide segments are joined together. Key steps include:
    • Fragment Coupling: Utilizing strategies such as 2+4+3 fragment coupling to assemble the final product.
    • Purification: Final products are purified using techniques like ion exchange chromatography or crystallization to ensure high purity levels.

These methods allow for the efficient production of AF12198 while maintaining structural integrity and functional efficacy.

Molecular Structure Analysis

Structure and Data

AF12198 possesses a molecular structure characterized by its carboxylic acid functional group, which plays a critical role in its biological activity. The exact molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₄N₂O₄S
  • Molecular Weight: Approximately 286.33 g/mol

The structural analysis indicates that the compound's functional groups are essential for its interaction with biological targets, particularly interleukin-1 receptors.

Chemical Reactions Analysis

Reactions and Technical Details

AF12198 undergoes specific chemical reactions that contribute to its anti-inflammatory properties. Notably:

These reactions highlight AF12198's potential as a therapeutic agent in managing conditions related to excessive inflammation.

Mechanism of Action

Process and Data

The mechanism of action for AF12198 primarily revolves around its ability to inhibit interleukin-1 signaling. This process includes:

  1. Binding Affinity: AF12198 demonstrates a strong binding affinity for interleukin-1 receptors, effectively preventing their activation by endogenous ligands.
  2. Downstream Effects: Inhibition of interleukin-1 leads to decreased expression of other pro-inflammatory cytokines and mediators, contributing to reduced inflammation and pain in affected tissues.

Data from studies indicate that AF12198 can significantly lower markers of inflammation in experimental models, supporting its potential therapeutic use in clinical settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AF12198 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under standard laboratory conditions but should be stored away from light and moisture to maintain efficacy.

These properties are crucial for formulating AF12198 into usable pharmaceutical products.

Applications

Scientific Uses

AF12198 has significant potential applications in various scientific fields:

  1. Pharmaceutical Development: As an anti-inflammatory agent, it can be developed into treatments for diseases such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders.
  2. Research Tool: It serves as a valuable tool in research settings for studying interleukin-1 related pathways and their role in inflammation.

The ongoing research into AF12198's efficacy continues to reveal its promise as a therapeutic agent capable of modulating immune responses effectively.

Discovery and Development of AF12198 as an IL-1 Receptor Antagonist

Phage Display Library Screening for IL-1 Antagonist Peptides

The discovery of AF12198 originated from innovative high-throughput screening of phage display peptide libraries, a technology enabling the presentation of vast combinatorial peptide libraries on bacteriophage surfaces. Researchers exploited this technique to identify peptides capable of binding the human type I interleukin-1 receptor (IL-1RI) with high affinity and antagonistic function. Initial screening involved incubating phage libraries expressing random peptide sequences with immobilized IL-1RI, followed by extensive washing to remove non-binding and weakly binding phages. Phages exhibiting strong binding were eluted, amplified, and subjected to iterative rounds of selection (biopanning) to enrich receptor-specific binders [1] [8].

This process yielded a group of initial hit peptides with demonstrable IL-1 inhibitory activity. Subsequent refinement and characterization efforts focused on optimizing the peptide sequence for enhanced receptor affinity, specificity, and stability. The lead candidate emerging from this rigorous screening and characterization process was the 15-mer peptide designated AF12198 (Ac-FEWTPGWYQJYALPL-NH2), where "J" represents the unnatural amino acid 2-azetidine-1-carboxylic acid [1] [3] [8]. This peptide represented a significant breakthrough as it was the first low molecular weight compound demonstrated to function as a potent and selective IL-1 receptor antagonist, opening new avenues for therapeutic intervention in IL-1-driven pathologies compared to the much larger endogenous IL-1 receptor antagonist (IL-1ra; 17 kDa).

Rational Design and Structural Optimization of AF12198

The structure of AF12198 (Ac-FEWTPGWYQJYALPL-NH2) is the result of deliberate structural optimization following its initial identification via phage display. A key strategic modification was the incorporation of the non-proteogenic amino acid 2-azetidine-1-carboxylic acid (denoted "J") at position 11. This unnatural amino acid was introduced to replace a native residue (likely proline) with the specific aim of conformationally constraining the peptide backbone. The four-membered azetidine ring imposes significant torsional restrictions, stabilizing a specific β-turn conformation within the central region of the peptide sequence (likely involving the WYQJ motif) that was predicted and subsequently confirmed to be critical for high-affinity interaction with IL-1RI [1] [8].

Further refinements included N-terminal acetylation (Ac-) and C-terminal amidation (-NH2). These terminal modifications serve dual purposes: 1) they enhance metabolic stability by protecting the peptide termini from exopeptidase degradation, thereby extending its functional half-life in vivo; and 2) they effectively neutralize the terminal charges, potentially promoting a more favorable conformation for receptor binding and improving membrane permeability compared to the free acid/amine form [1] [6] [8].

Crystallographic studies of AF12198 bound to IL-1RI provided crucial atomic-level insights into the structural basis of its antagonism. The peptide binds within the receptor's ligand-binding groove, occupying a site overlapping with the binding site of IL-1β. Its stabilized β-turn structure engages in specific, high-affinity interactions with key residues lining the groove of IL-1RI. Notably, AF12198 achieves an affinity (Kd ≈ 3 nM) approaching that of the much larger natural cytokine IL-1β itself (Kd ≈ 1 nM) for IL-1RI. Crucially, unlike IL-1β or IL-1ra which require recruitment of the IL-1 receptor accessory protein (IL-1RAcP) for signal transduction, AF12198 binding only engages IL-1RI. It sterically prevents the subsequent recruitment of IL-1RAcP, thereby failing to initiate the proximity-induced dimerization necessary for downstream signal transduction, and acts as a pure receptor blocker [8] [9].

Table 1: Key Structural Features and Optimization Strategies for AF12198

Structural ElementChemical FeatureRationale for OptimizationFunctional Consequence
Position 11 Residue2-azetidine-1-carboxylic acid (J)Conformational constraint (stabilizes β-turn)Enhanced receptor binding affinity & specificity
N-TerminusAcetylation (Ac-)Blocks aminopeptidases; Neutralizes chargeIncreased metabolic stability; Improved conformation
C-TerminusAmidation (-NH2)Blocks carboxypeptidases; Neutralizes chargeIncreased metabolic stability; Improved conformation
Core SequenceFEWTPGWYQJYALPLPhage-derived binding motif with engineered constraintHigh-affinity, selective binding to IL-1RI binding groove
Overall Size15 amino acids (MW 1895.14 g/mol)Minimization from initial phage hitsSmall molecule advantages (potential for synthesis, delivery)

Comparative Analysis with Endogenous IL-1ra: Mechanistic Advantages

AF12198 and the endogenous Interleukin-1 Receptor Antagonist (IL-1ra, also known as Anakinra) share the fundamental mechanism of acting as competitive antagonists at the IL-1RI. However, their distinct origins and molecular properties confer significant differences in their biological and potential therapeutic profiles:

  • Molecular Size and Complexity: IL-1ra is a relatively large protein (153 amino acids, ~17 kDa). In contrast, AF12198 is a chemically synthesized 15-amino acid peptide (1.9 kDa). This drastic size reduction offers potential advantages in terms of synthetic manufacturing complexity, cost, and potentially tissue penetration [1] [9] [10].
  • Receptor Selectivity Profile: Both molecules bind IL-1RI with high affinity. However, a critical distinction lies in their interaction with the type II IL-1 receptor (IL-1RII, the "decoy" receptor). IL-1ra binds IL-1RII with moderate affinity (Kd ~ 1.5 x 10-8 M). AF12198 exhibits exceptional selectivity, showing negligible binding to IL-1RII (IC50 > 6.7 µM) or the murine IL-1RI (IC50 > 200 µM). This human IL-1RI-specific binding minimizes potential off-target effects mediated through IL-1RII and precludes activity in common murine disease models, necessitating primate studies [1] [6] [9].
  • Functional Potency in Cellular Assays: AF12198 demonstrates potent functional antagonism in human cell-based assays relevant to inflammation:
  • Inhibition of IL-1-induced IL-8 production in human dermal fibroblasts (IC50 = 25 nM)
  • Inhibition of IL-1-induced ICAM-1 expression on human endothelial cells (IC50 = 9 nM) [1] [3] [6].While direct head-to-head comparisons with IL-1ra in the same assays are less frequently reported, the nanomolar potency of AF12198 confirms it as a highly effective inhibitor of IL-1 signaling at the receptor level.
  • Mechanism of Receptor Blockade: Structural studies reveal a difference in how they occupy the receptor binding site. IL-1ra, being larger, makes extensive contacts across the IL-1RI binding surface. AF12198, despite its small size, binds a critical epitope within the groove with high affinity, utilizing its constrained structure. Crucially, as confirmed by crystallography, binding of AF12198 to IL-1RI prevents the conformational change or docking site availability needed for the essential recruitment of the IL-1 Receptor Accessory Protein (IL-1RAcP). This failure to form the active signaling complex (IL-1RI/IL-1RAcP) is the fundamental mechanism by which it blocks signal transduction, mirroring the effect of IL-1ra binding [8] [9].
  • In Vivo Validation: AF12198 was the first small molecule demonstrated to exhibit IL-1 receptor antagonist activity in vivo. Intravenous infusion in cynomolgus monkeys effectively blocked ex vivo IL-1-induced IL-6 production and modulated in vivo induction of IL-6, providing proof-of-concept that a peptide of this size could achieve functional receptor blockade in a complex mammalian system [1] [3].

Table 2: Comparative Profile of AF12198 and Endogenous IL-1ra (Anakinra)

PropertyAF12198Endogenous IL-1ra (Anakinra)
Molecular TypeSynthetic Peptide (15-mer)Protein (153 aa)
Molecular Weight1895.14 g/mol~17,300 g/mol
OriginPhage Display Screening & Rational DesignNaturally occurring protein; Recombinant form
Primary TargetHuman IL-1 Receptor Type I (IL-1RI)Human IL-1 Receptor Type I (IL-1RI)
Binding to IL-1RIINegligible (IC50 > 6.7 µM)Moderate Affinity (Kd ~ 15 nM)
Binding to mur IL-1RINegligible (IC50 > 200 µM)Binds (Species cross-reactivity exists)
Key Functional IC50ICAM-1: 9 nM; IL-8: 25 nM (Human cells)Competes with IL-1α/β (Kd ~ 0.1-1 nM range)
In Vivo AntagonistYes (Cynomolgus monkey)Yes (Multiple species, Humans)
Mechanism of BlockadeBinds IL-1RI, prevents IL-1RAcP recruitmentBinds IL-1RI, prevents IL-1RAcP recruitment
Critical Structural FeatureEngineered β-turn (2-azetidine residue)Native protein tertiary structure

Properties

Product Name

AF12198

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C96H123N19O22

Molecular Weight

1895.1 g/mol

InChI

InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78?,82-/m0/s1

InChI Key

VASLMBMCJADVGR-BRPRRQPRSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.